molecular formula C21H18O B14741234 CINNAMYL ALCOHOL, alpha,alpha-DIPHENYL- CAS No. 4663-36-9

CINNAMYL ALCOHOL, alpha,alpha-DIPHENYL-

Cat. No.: B14741234
CAS No.: 4663-36-9
M. Wt: 286.4 g/mol
InChI Key: YLIUMDDAXJLBRG-WUKNDPDISA-N
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Description

Cinnamyl alcohol, alpha,alpha-diphenyl- is an organic compound that is found in esterified form in storax, Balsam of Peru, and cinnamon leaves. It forms a white crystalline solid when pure or a yellow oil when slightly impure. This compound is known for its distinctive odor described as “sweet, balsam, hyacinth, spicy, green, powdery, cinnamic” and is used in perfumery and as a deodorant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl alcohol, alpha,alpha-diphenyl- can be synthesized through the selective hydrogenation of cinnamaldehyde. One efficient method involves using a TiO2-supported CoRe bimetallic catalyst with formic acid as a hydrogen donor. This method achieves high selectivity and conversion rates under mild conditions of 140°C for 4 hours . Another approach involves the enzymatic reduction of cinnamaldehyde using NADH-dependent alcohol dehydrogenase from Bacillus stearothermophilus .

Industrial Production Methods

Industrial production of cinnamyl alcohol typically involves the chemical synthesis starting from cinnamaldehyde. The process can be optimized using a biphasic system to overcome product inhibition and achieve high yields. For instance, a dibutyl phthalate/water biphasic system can be used to convert cinnamic acid into cinnamyl alcohol with a yield of 88.2% .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cinnamaldehyde.

    Reduction: It can be reduced to 3-phenylpropanol.

    Substitution: It can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Acid chlorides and alcohols are used in esterification reactions.

Major Products

    Oxidation: Cinnamaldehyde

    Reduction: 3-Phenylpropanol

    Substitution: Various esters and ethers

Scientific Research Applications

Cinnamyl alcohol, alpha,alpha-diphenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of cinnamyl alcohol involves its interaction with cellular components. It is metabolized to cinnamaldehyde, which can exert various biological effects. For instance, cinnamyl alcohol has been shown to reduce the production of reactive nitrogen species, potentially presenting antioxidant activity . It is also absorbed through the skin and gut, metabolized primarily in the liver, and excreted in the urine and feces .

Comparison with Similar Compounds

Similar Compounds

  • Cinnamic acid
  • Cinnamaldehyde
  • Cinnamic acetate
  • 2-Methoxy-cinnamaldehyde

Uniqueness

Cinnamyl alcohol is unique due to its distinctive odor and its use in perfumery and deodorants. It also serves as a versatile intermediate in the synthesis of various organic compounds, making it valuable in both research and industrial applications .

Properties

CAS No.

4663-36-9

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

(E)-1,1,3-triphenylprop-2-en-1-ol

InChI

InChI=1S/C21H18O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17,22H/b17-16+

InChI Key

YLIUMDDAXJLBRG-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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